Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
Description
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate is a branched ester featuring a hydroxy-substituted oxetane ring fused to a methylpropanoate backbone. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces steric and electronic effects that distinguish this compound from simpler esters.
Properties
IUPAC Name |
ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-13-7(10)8(2,3)9(11)5-12-6-9/h11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHRZYYLKSTZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(COC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves the esterification of the hydroxyoxetane with ethyl 2-methylpropanoate. This can be done using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Formation of ethyl 2-(3-oxetan-3-yl)-2-methylpropanoate.
Reduction: Formation of ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanol.
Substitution: Formation of ethyl 2-(3-chlorooxetan-3-yl)-2-methylpropanoate.
Scientific Research Applications
Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxetane moiety, which can then interact with enzymes and receptors.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in the 3-hydroxyoxetan-3-yl group. Comparisons with related esters highlight how substituents influence properties and applications:
Key Observations :
- Aroma vs. Pharmaceutical Utility: Ethyl 2-methylpropanoate and its branched analogs (e.g., ethyl 2-methylbutanoate) contribute to fruity aromas in wines and mangoes due to low molecular weight and volatility . In contrast, oxetane- or aryl-substituted derivatives exhibit higher molecular weights and are tailored for drug synthesis, leveraging their stability and reactivity .
- Impact of Oxetane: The 3-hydroxyoxetane group likely enhances hydrogen-bonding capacity and steric hindrance compared to non-cyclic esters. This could improve binding affinity in drug candidates or alter volatility in flavor applications .
Physicochemical Properties
While direct data for Ethyl 2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate are sparse, inferences can be drawn from analogs:
- Volatility: Simple esters like ethyl 2-methylpropanoate exhibit low retention times in gas chromatography, correlating with their role in aroma . The oxetane group may reduce volatility due to increased polarity and molecular weight.
- Solubility: Hydroxy groups in oxetane could improve water solubility compared to purely hydrophobic esters (e.g., ethyl 2-(4-bromophenyl)-2-methylpropanoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
